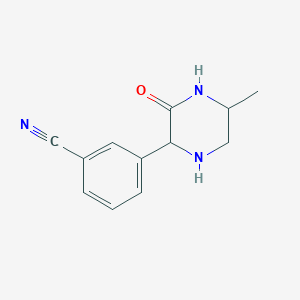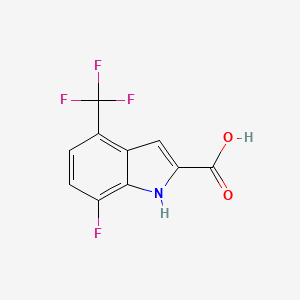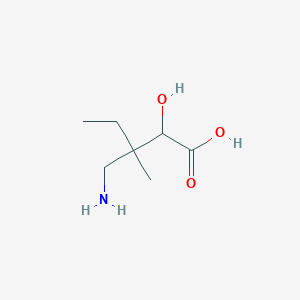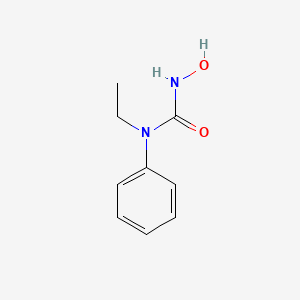
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure, featuring a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: Formation of 1-(3-amino-4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Hydrolysis: Formation of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Fluoro-4-nitrophenol: A simpler compound with similar functional groups but lacking the pyrazole ring.
1-(3-Fluoro-4-nitrophenyl)ethanone: Another related compound with a ketone group instead of the pyrazole ring and ester group.
Uniqueness
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluoro-nitrophenyl group and the pyrazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
属性
分子式 |
C12H10FN3O4 |
|---|---|
分子量 |
279.22 g/mol |
IUPAC 名称 |
ethyl 1-(3-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-5-6-15(14-10)8-3-4-11(16(18)19)9(13)7-8/h3-7H,2H2,1H3 |
InChI 键 |
NXQJDVJYYYSIRB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)

![1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13199654.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)

![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)


![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)


![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
